
Celecoxib Carboxylic Acid
Übersicht
Beschreibung
Celecoxib Carboxylic Acid (CCA) is the primary metabolite of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for treating rheumatoid arthritis and osteoarthritis. CCA is formed via hepatic metabolism mediated by the cytochrome P450 enzyme CYP2C9 . Its chemical structure (C₁₇H₁₂F₃N₃O₄S, molecular weight 411.36 g/mol) retains the diarylpyrazole core of celecoxib but replaces the sulfonamide methyl group with a carboxylic acid moiety (Figure 1) . As a metabolite, CCA exhibits reduced COX-2 inhibitory activity compared to celecoxib but retains significance in pharmacokinetic and toxicity studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Celecoxib Carboxylic Acid typically involves the oxidation of Celecoxib. One common method includes the use of tetrabutylammonium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures, often utilizing microwave energy to accelerate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the condensation of 4-hydrazineylbenzenesulfonamide with diketone in a refluxing solvent, followed by crystallization to obtain a regiopure material. Subsequent bromination and hydrolysis reactions convert Celecoxib to its hydroxy derivative, which is then rapidly oxidized to form this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Celecoxib-Carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Celecoxib in Celecoxib-Carbonsäure.
Reduktion: Mögliche Reduktion der Carbonsäuregruppe zu einem Alkohol.
Substitution: Mögliche Substitutionsreaktionen am aromatischen Ring oder an der Carbonsäuregruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Tetrabutylammoniumpermanganat in wässrigem Medium bei erhöhten Temperaturen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Elektrophile aromatische Substitution unter Verwendung von Reagenzien wie Halogenen oder Nitrierungsmitteln unter sauren Bedingungen.
Hauptprodukte:
Oxidation: Celecoxib-Carbonsäure.
Reduktion: Hydroxy-Celecoxib.
Substitution: Verschiedene substituierte Derivate von Celecoxib-Carbonsäure.
Wissenschaftliche Forschungsanwendungen
Introduction to Celecoxib Carboxylic Acid
This compound, the primary inactive metabolite of celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the treatment of various inflammatory conditions. This compound is primarily formed through the metabolic conversion of celecoxib in the liver, where it undergoes oxidation and hydrolysis processes. Understanding the applications of this compound is essential for comprehending its role in pharmacology, particularly in relation to its parent compound, celecoxib.
Anti-inflammatory and Analgesic Uses
Celecoxib, and by extension its carboxylic acid metabolite, is primarily utilized for its anti-inflammatory and analgesic properties. It is approved for the management of:
- Osteoarthritis
- Rheumatoid arthritis
- Acute pain
- Ankylosing spondylitis
The selective inhibition of COX-2 helps reduce inflammation while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .
Cancer Chemoprevention
Emerging research indicates that this compound may play a role in cancer chemoprevention. Celecoxib has been shown to reduce the number of colorectal polyps in patients with familial adenomatous polyposis (FAP) and sporadic adenomas. The mechanism involves modulation of inflammatory pathways that are often upregulated in cancer progression .
Cardiovascular Implications
While celecoxib is associated with cardiovascular risks, studies suggest that this compound's role as a metabolite may influence these outcomes. The interplay between celecoxib and its metabolites could potentially affect cardiovascular safety profiles, although further research is necessary to elucidate these mechanisms .
Case Study: Celecoxib in Colorectal Cancer Prevention
A pivotal clinical trial demonstrated that high-dose celecoxib significantly reduced new adenomas compared to low doses. This effect was particularly pronounced in individuals with specific CYP2C9 genotypes, highlighting the importance of genetic factors in drug metabolism and efficacy .
Research on Pharmacokinetics
Studies have shown that celecoxib is metabolized into this compound via oxidative pathways, with implications for both efficacy and safety profiles. In horses, pharmacokinetic studies revealed that after administration, celecoxib reached peak concentrations within hours and was primarily eliminated through feces as unchanged drug or metabolites .
This compound as a Research Tool
This compound is also utilized in research settings as a reference compound for studying COX-2 inhibition mechanisms and metabolic pathways. Its characterization aids in understanding the pharmacodynamics of celecoxib and developing safer therapeutic strategies .
Comparative Analysis: Celecoxib vs. This compound
Feature | Celecoxib | This compound |
---|---|---|
Form | Active pharmaceutical ingredient | Inactive metabolite |
Mechanism | Selective COX-2 inhibition | Resultant from metabolic process |
Primary Uses | Pain management, anti-inflammatory | Research applications |
Safety Profile | Associated with cardiovascular risks | Limited direct cardiovascular impact |
Metabolism | Primarily via CYP2C9 | Formed through oxidative metabolism |
Wirkmechanismus
The mechanism of action of Celecoxib Carboxylic Acid is primarily related to its parent compound, Celecoxib. Celecoxib selectively inhibits the COX-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever. This compound, as a metabolite, may also contribute to these effects by maintaining the inhibition of COX-2 activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
CCA belongs to the carboxylic acid-containing nonsteroidal anti-inflammatory drugs (NSAIDs) family. Key structural analogs include:
Compound | Core Structure | Functional Groups | Key Differences from CCA |
---|---|---|---|
Celecoxib | Diarylpyrazole | Sulfonamide, methyl group | Lacks carboxylic acid; higher COX-2 selectivity |
Indomethacin | Indole acetic acid | Carboxylic acid, methyl ester | Different aromatic core; non-selective COX inhibitor |
Flurbiprofen | Biphenylpropionic acid | Carboxylic acid, fluorine | Propionic acid backbone; non-selective COX inhibition |
Ketoprofen | Benzophenone propionic acid | Carboxylic acid, ketone | Flexible propionic acid chain; higher GI toxicity |
Source: Syntheses and structural comparisons from
Pharmacological Activity
COX Inhibition and Selectivity
- Celecoxib : Selective COX-2 inhibitor (IC₅₀ COX-2: 0.04 μM; COX-1: 15 μM) with minimal gastrointestinal (GI) toxicity .
- CCA : Weak COX-2 inhibitor due to the carboxylic acid group disrupting binding interactions .
- Indomethacin: Non-selective (COX-1 IC₅₀: 0.03 μM; COX-2: 1.6 μM) with high ulcerogenicity (Ulcerogenic Index, UI: 29.8) .
- Flurbiprofen: Non-selective (COX-1/COX-2 IC₅₀ ~ 0.1 μM) and moderate UI (8.2) .
Ulcerogenic Liability (UI)
Metabolic and Pharmacokinetic Profiles
Metabolism
- CCA Formation: Celecoxib is metabolized to CCA primarily via CYP2C91, *3, and *13 variants, with slower metabolism in CYP2C9PM genotypes (e.g., *3/3) .
- Flurbiprofen : Metabolized to 4'-hydroxyflurbiprofen, retaining COX inhibition .
Binding Interactions
Molecular docking studies reveal:
- Celecoxib : Binds COX-2 via sulfonamide interactions with Arg513 and Tyr355 .
- CCA : Carboxylic acid group forms weaker hydrogen bonds, reducing COX-2 affinity .
- Diclofenac : Carboxylic acid anchors to Tyr385 and Ser530 in COX-2, similar to other NSAIDs .
Reactivity and Derivatives
Biologische Aktivität
Celecoxib, a selective COX-2 inhibitor, is primarily known for its anti-inflammatory and analgesic properties. Its carboxylic acid metabolite plays a significant role in its biological activity, particularly regarding its pharmacokinetics, mechanisms of action, and therapeutic applications.
Overview of Celecoxib and Its Metabolite
Celecoxib is metabolized in the liver predominantly by cytochrome P450 enzymes, primarily CYP2C9, to form various metabolites, including the carboxylic acid derivative. This metabolite is considered less active concerning COX inhibition but contributes to the overall pharmacological profile of celecoxib. The carboxylic acid form accounts for approximately 73% of the drug excreted in urine after administration .
COX-2 Inhibition:
Celecoxib's primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selective inhibition reduces inflammation and pain while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Anticancer Properties:
Research indicates that celecoxib may exert anticancer effects through various mechanisms:
- Binding to Cadherin-11: Celecoxib binds to cadherin-11 (CDH11), implicated in tumor progression, thereby inhibiting cancer cell proliferation .
- Inhibition of PDK-1 Signaling: Celecoxib inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) pathway, which is crucial for cell survival and growth in several cancers .
- Effects on Carbonic Anhydrase: The compound also inhibits carbonic anhydrase enzymes, contributing to its anticancer efficacy .
Pharmacokinetics
The pharmacokinetic profile of celecoxib demonstrates significant variability based on patient-specific factors such as age, weight, and renal function. Key pharmacokinetic parameters include:
- Absorption: Peak plasma concentrations occur within 2 to 4 hours post-administration .
- Half-life: The elimination half-life is approximately 11 hours under fasting conditions .
- Clearance Variability: In patients with renal insufficiency, the area under the curve (AUC) for celecoxib is significantly lower compared to healthy individuals, indicating altered drug metabolism and excretion .
Clinical Applications
Celecoxib is widely used in treating various conditions:
- Rheumatoid Arthritis and Osteoarthritis: It effectively reduces pain and inflammation associated with these chronic conditions .
- Juvenile Rheumatoid Arthritis: Clinical trials have demonstrated its efficacy in pediatric populations .
- Cancer Prevention: Studies suggest that celecoxib may reduce the incidence of colorectal polyps in patients with familial adenomatous polyposis (FAP) .
Table 1: Summary of Key Studies on Celecoxib's Biological Activity
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of Celecoxib Carboxylic Acid that distinguish it from other carboxylic acids in pharmacological research?
Methodological Answer: To differentiate this compound, employ NMR spectroscopy to confirm the carboxylic acid group (-COOH) and sulfonamide moiety, and compare spectral data with reference libraries . Functional assays, such as COX-2 inhibition kinetics , should be conducted using enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values. Structural comparisons with simpler carboxylic acids (e.g., acetic acid) can highlight steric and electronic differences impacting bioavailability and target binding .
Q. What experimental approaches are recommended for synthesizing this compound with high purity in laboratory settings?
Methodological Answer: Synthesis typically involves hydrolyzing Celecoxib under basic conditions (e.g., NaOH/ethanol reflux) to yield the carboxylic acid derivative. Purification steps include recrystallization (using ethanol/water mixtures) and HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Characterization requires FT-IR (to confirm -COOH stretching at ~1700 cm⁻¹) and mass spectrometry for molecular ion validation .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?
Methodological Answer: Use LC-MS/MS with isotopically labeled internal standards (e.g., Celecoxib-d4 Carboxylic Acid) to minimize matrix effects. Validate the method for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%). For tissue distribution studies, homogenize samples in phosphate buffer (pH 7.4) and extract using solid-phase extraction (C18 cartridges) prior to analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data of this compound across in vitro and in vivo studies?
Methodological Answer: Conduct a systematic meta-analysis to identify variability sources:
- Compare assay conditions (e.g., cell lines vs. animal models).
- Normalize data using fold-change relative to controls.
- Validate in vivo findings with knockout mouse models to isolate COX-2-dependent effects. Address discrepancies by replicating key experiments under standardized protocols .
Q. What advanced spectroscopic and computational methods elucidate the binding mechanisms of this compound to COX-2?
Methodological Answer: Combine X-ray crystallography (resolution ≤2.0 Å) to visualize ligand-enzyme interactions and molecular dynamics simulations (AMBER or CHARMM force fields) to model binding kinetics. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). For electronic structure insights, apply density functional theory (DFT) to analyze charge distribution at the active site .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacokinetic studies?
Methodological Answer:
- Adjust pH to 6.5–7.0 (near the compound’s pKa) to minimize hydrolysis.
- Add cyclodextrins (e.g., β-CD) to enhance solubility via inclusion complexation.
- Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Validate degradation pathways using LC-QTOF-MS to identify byproducts .
Q. How should researchers design experiments to assess COX-2 selectivity of this compound compared to Celecoxib?
Methodological Answer:
- Perform competitive binding assays using recombinant COX-1 and COX-2 enzymes.
- Calculate selectivity ratios (IC₅₀ COX-1 / IC₅₀ COX-2).
- Validate in vivo using carrageenan-induced paw edema models (rodents), comparing edema reduction and gastrointestinal toxicity endpoints. Statistical analysis should include ANOVA with post-hoc Tukey tests .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-study variability. For reproducibility, report raw data (e.g., EC₅₀, Hill slopes) and share scripts (R/Python) for transparency. Validate assumptions with residual plots and sensitivity analyses .
Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?
Methodological Answer:
- Publish detailed protocols in supplementary materials , including reaction stoichiometry, temperature gradients, and purification criteria.
- Use round-robin testing across 3+ labs to identify critical variables (e.g., solvent purity).
- Adhere to ICH Q2(R1) guidelines for analytical method validation .
Q. Ethical and Methodological Considerations
Q. What ethical frameworks apply when designing animal studies to evaluate this compound’s anti-inflammatory efficacy?
Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies:
Eigenschaften
IUPAC Name |
4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNOVFEXONZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434744 | |
Record name | Celecoxib Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170571-01-4 | |
Record name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170571-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celecoxib Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carboxycelecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.